Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate

Description

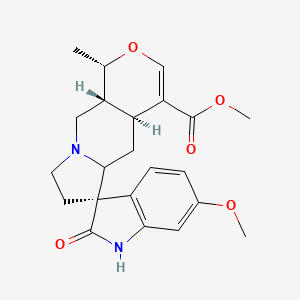

Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate is a diterpenoid derivative characterized by a formosanan skeleton, a subclass of labdane-related diterpenes. Key structural features include:

- A methoxy group at position 11.

- A methyl group at the 19alpha position.

- A ketone (oxo) group at position 2.

- A methyl ester at position 14.

Its esterification at C-16 enhances solubility in organic solvents, a trait shared with other diterpenoid methyl esters .

Properties

CAS No. |

62358-35-4 |

|---|---|

Molecular Formula |

C22H26N2O5 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

methyl (1S,4aS,6R,10aR)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15+,19?,22+/m0/s1 |

InChI Key |

SRKHGHLMEDVZRX-BBSYRKDXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CC[C@]4(C3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:

Formation of the Core Structure: This step often involves cyclization reactions to form the spiro configuration.

Introduction of Functional Groups: Methoxy and carboxylate groups are introduced through reactions such as methylation and esterification.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketone groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate has the molecular formula C22H26N2O5 and a molecular weight of approximately 398.46 g/mol. The compound features a complex structure that includes methoxy and carboxyl functional groups, which contribute to its reactivity and interaction with biological systems.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various pathogenic bacteria, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have demonstrated that this compound can modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .

-

Pharmacology

- Receptor Modulation : This compound has been studied for its ability to interact with specific receptors in the brain, particularly in the context of neuropharmacology. It shows promise as a negative allosteric modulator for metabotropic glutamate receptors, which are implicated in various neurological disorders .

- Imaging Studies : The compound has been utilized in positron emission tomography (PET) imaging studies to visualize receptor activity in vivo, providing insights into brain function and disease mechanisms .

-

Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex organic compounds through various chemical reactions such as oxidation and substitution .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate biological activity makes it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Diterpenoid Methyl Esters

(a) Sandaracopimaric Acid Methyl Ester (Compound 4, Figure 1 )

- Skeleton : Abietane-type diterpene.

- Key Substituents : Carboxylic acid methyl ester at C-19; conjugated double bonds at C-8(9) and C-13(14).

- Comparison : Unlike the target compound, sandaracopimaric acid lacks the 11-methoxy and 2-oxo groups. Its biological activity in Austrocedrus chilensis resin includes antimicrobial properties, suggesting that methoxy and oxo groups in the target compound may modify such effects .

(b) Z-Communic Acid Methyl Ester (Compound 9, Figure 1 )

- Skeleton : Labdane diterpene.

- Key Substituents : Methyl ester at C-8; double bond configuration (Z) at C-13.

- Comparison : The target compound’s 19alpha-methyl and 11-methoxy groups are absent in communic acid esters. These substituents likely increase steric hindrance, altering binding affinity in enzymatic assays .

(c) 12-Oxo-Labda-8(17),13E-Dien-19-Oic Acid Methyl Ester (Compound 10, Figure 1 )

Functional Group Comparisons

(a) Methoxy vs. Hydroxy Groups

Compounds like 18-hydroxyisopimar-15-ene (Compound 1, Figure 1 [[2]) highlight that replacing the 11-methoxy group in the target compound with a hydroxyl (as in Compound 1) reduces lipophilicity (logP difference ≈ 1.2), impacting membrane permeability .

(b) Esterification Effects

Methyl esters in diterpenoids (e.g., dehydroabietic acid methyl ester, Compound 12 [[1]) and fatty acid esters (e.g., methyl palmitate [[3]) exhibit similar chromatographic retention times in GC analysis due to comparable volatility. However, diterpenoid esters generally require higher temperatures for elution due to larger molecular weights .

Analytical and Pharmacological Data

Table 1: Comparative Properties of Selected Methyl Esters

*Predicted RI based on diterpenoid ester trends .

Research Findings and Implications

- Stability: Unlike the corticosteroid derivative in , diterpenoid methyl esters (including the target compound) are less prone to thermal decomposition, as shown by GC-MS stability up to 280°C .

- Synthetic Accessibility : The 19alpha-methyl group in the target compound may complicate stereoselective synthesis compared to communic acid esters, which lack this substituent .

- Ecological Role: Diterpenoid methyl esters in plant resins (e.g., Austrocedrus chilensis) function as antifungal agents, suggesting the target compound could share similar ecological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.